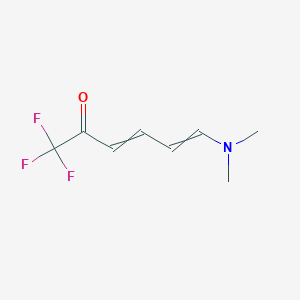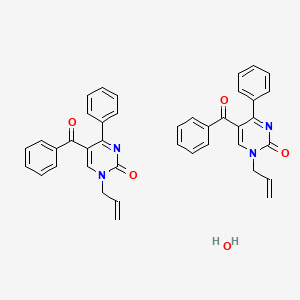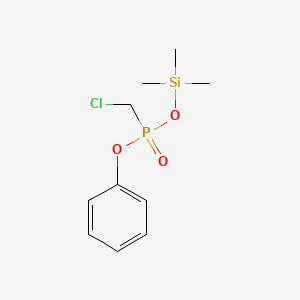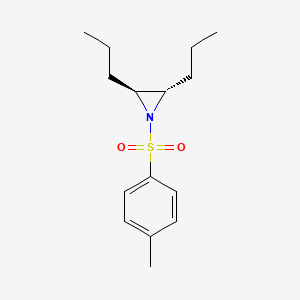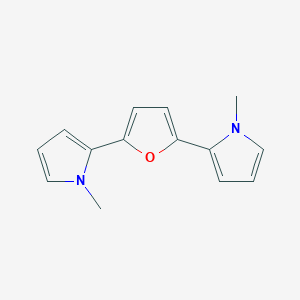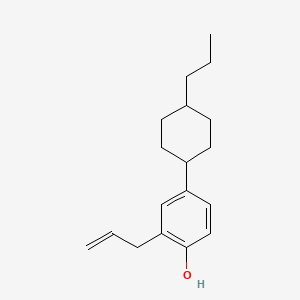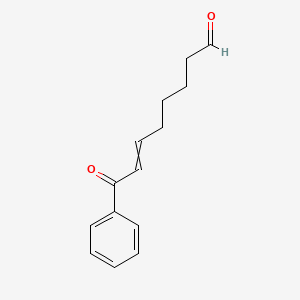![molecular formula C17H39NO3S2Si B12557494 N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine CAS No. 142348-30-9](/img/structure/B12557494.png)
N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine: is an organosilicon compound known for its unique properties and applications. This compound is characterized by the presence of both ethylsulfanyl and triethoxysilyl groups, making it versatile in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine typically involves a series of organic synthesis steps. One common method includes the reaction of 3-(triethoxysilyl)propylamine with ethylsulfanyl ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triethoxysilyl group, converting it to a silanol group.
Substitution: The ethylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Silanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a reagent and catalyst in organic synthesis, facilitating reactions such as amination, condensation, and polymerization.
Biology: In biological research, it can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.
Industry: Widely used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine involves its ability to interact with various molecular targets through its functional groups. The ethylsulfanyl groups can form strong interactions with metal ions, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. These interactions enable the compound to act as a versatile reagent and catalyst in various chemical processes.
Comparison with Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ethylsulfanyl groups.
Bis[3-(triethoxysilyl)propyl]amine: Contains two triethoxysilyl groups but no ethylsulfanyl groups.
Uniqueness: N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both ethylsulfanyl and triethoxysilyl groups, which provide it with distinct reactivity and versatility in various applications.
Properties
CAS No. |
142348-30-9 |
|---|---|
Molecular Formula |
C17H39NO3S2Si |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
N,N-bis(2-ethylsulfanylethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C17H39NO3S2Si/c1-6-19-24(20-7-2,21-8-3)17-11-12-18(13-15-22-9-4)14-16-23-10-5/h6-17H2,1-5H3 |
InChI Key |
WUAOFUFGHXAHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN(CCSCC)CCSCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


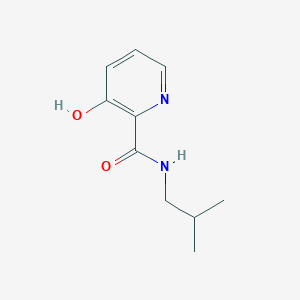
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
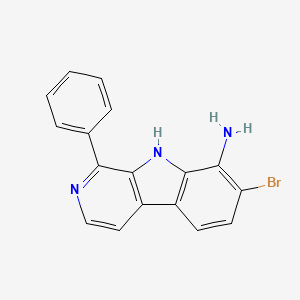
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)
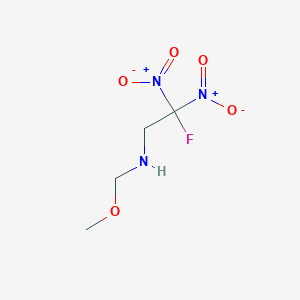
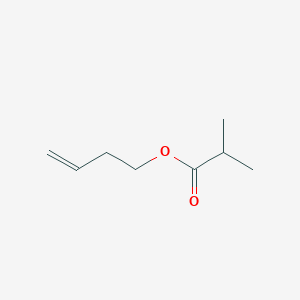
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
